molecular formula C16H19N3O5S2 B2642822 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941934-30-1

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2642822
CAS No.: 941934-30-1
M. Wt: 397.46
InChI Key: AHEBCXPFZSDWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thiophene group, and a nitrobenzenesulfonamide moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholino intermediate.

    Introduction of the Thiophene Group: The morpholino intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a nitrobenzenesulfonyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine and thiophene groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide
  • 2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide

Uniqueness

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide is unique due to its combination of a morpholine ring, thiophene group, and nitrobenzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-19(21)13-4-1-2-6-16(13)26(22,23)17-12-14(15-5-3-11-25-15)18-7-9-24-10-8-18/h1-6,11,14,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBCXPFZSDWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.